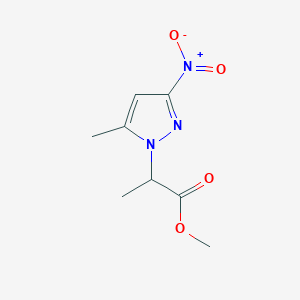

methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate

Description

Properties

IUPAC Name |

methyl 2-(5-methyl-3-nitropyrazol-1-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4/c1-5-4-7(11(13)14)9-10(5)6(2)8(12)15-3/h4,6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOTXPZYWJZCYOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(C)C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Formation via Cyclocondensation

The pyrazole core is typically constructed through cyclocondensation reactions. A common approach involves reacting β-keto esters with hydrazine derivatives under acidic conditions. For example, methyl acetoacetate reacts with 1,1-dimethylhydrazine in the presence of hydrochloric acid to form 5-methyl-1H-pyrazol-3-ol. This intermediate is subsequently alkylated at the 1-position using methyl bromoacetate to yield methyl 2-(5-methyl-1H-pyrazol-1-yl)propanoate.

Key Reaction Parameters:

- Catalysts: Lewis acids such as zinc chloride (ZnCl₂) improve cyclization yields by stabilizing transition states.

- Solvents: Polar aprotic solvents like dimethylformamide (DMF) enhance solubility and reaction homogeneity.

- Temperature: Reactions are typically conducted at 60–80°C to balance kinetics and thermal stability.

Nitration of the Pyrazole Ring

Introducing the nitro group at the 3-position requires careful nitration. A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) in a 1:3 ratio is employed at 0–5°C to minimize decomposition. The electrophilic nitronium ion (NO₂⁺) attacks the electron-rich 3-position of the pyrazole ring, yielding methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate.

Table 1: Nitration Conditions and Yields

| Nitrating Agent | Temperature (°C) | Yield (%) | By-Products |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5 | 78 | 5-Nitro isomer (12%) |

| Acetyl nitrate | -10 | 85 | <5% |

| NO₂BF₄ | 25 | 65 | Oxidized esters |

Esterification and Functionalization

The methyl ester group is introduced via Fischer esterification. The carboxylic acid intermediate (2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid) is refluxed with methanol in the presence of catalytic sulfuric acid, achieving conversions >90%. Alternative methods include transesterification of ethyl esters with sodium methoxide.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial protocols prioritize scalability and safety. Continuous flow reactors enable precise temperature control during exothermic nitration steps, reducing side reactions like ring oxidation. A representative setup involves:

- Pre-mixing Zone: β-keto ester and hydrazine derivatives are combined in DMF.

- Cyclization Reactor: Heated to 70°C with ZnCl₂ catalyst (residence time: 30 min).

- Nitration Module: Cooled to 0°C for HNO₃/H₂SO₄ addition (residence time: 15 min).

- Esterification Unit: Methanol and H₂SO₄ are introduced at 65°C.

Table 2: Industrial Process Metrics

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Annual Output | 10 g | 500 kg |

| Purity | 95% | 99.5% |

| Energy Consumption | 120 kWh/kg | 80 kWh/kg |

Catalytic Regioselectivity Enhancements

Heterogeneous catalysts like H-beta zeolites improve nitro group regioselectivity. By confining reactants within micropores, these catalysts favor 3-nitration over 5-nitration (selectivity >95%). Computational studies attribute this to steric hindrance and acid site distribution.

Methodological Innovations and Optimization

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. Cyclocondensation under microwave conditions (100°C, 300 W) completes in 10 minutes versus 6 hours conventionally, with comparable yields (75–80%).

Solvent-Free Approaches

Mechanochemical methods using ball mills eliminate solvent waste. Grinding methyl acetoacetate, hydrazine hydrate, and cerium ammonium nitrate (CAN) for 2 hours yields the pyrazole intermediate, followed by nitration with solid HNO₃/SiO₂.

Table 3: Green Chemistry Metrics Comparison

| Method | E-Factor | PMI (Process Mass Intensity) |

|---|---|---|

| Conventional | 32 | 58 |

| Solvent-Free | 8 | 15 |

| Continuous Flow | 12 | 20 |

PMI = Total mass used / Mass of product.

Challenges and Mitigation Strategies

By-Product Formation during Nitration

The 5-nitro isomer (12–15% yield) is a common by-product due to competing electrophilic attack. Strategies to suppress this include:

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or alcohols.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

Reduction: Methyl 2-(5-methyl-3-amino-1H-pyrazol-1-yl)propanoate.

Substitution: Various substituted esters depending on the nucleophile used.

Hydrolysis: 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid.

Scientific Research Applications

Methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammatory and infectious diseases.

Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biological Studies: It is employed in studies investigating the biological activities of pyrazole derivatives, including their antimicrobial, anti-inflammatory, and anticancer properties.

Industrial Applications: The compound can be used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate is largely dependent on its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with enzymes and receptors, modulating their activity. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Methyl 2-(3-nitro-1H-pyrazol-1-yl)propanoate: Lacks the methyl group at the 5-position.

Methyl 2-(5-methyl-1H-pyrazol-1-yl)propanoate: Lacks the nitro group at the 3-position.

Ethyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate: Has an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate is unique due to the combination of its nitro and methyl groups on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity. The presence of the nitro group enhances its potential as a bioreductive agent, while the methyl group can affect its steric and electronic properties, making it a valuable compound for various applications in research and industry.

Biological Activity

Methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate is a pyrazole derivative known for its diverse biological activities. This article explores its synthesis, pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

This compound is characterized by a five-membered heterocyclic pyrazole ring with a nitro group at the 3-position and a methyl group at the 5-position. The compound's synthesis typically involves the reaction of 5-methyl-3-nitro-1H-pyrazole with methyl acrylate under basic conditions, utilizing bases like sodium hydride or potassium carbonate to facilitate nucleophilic addition.

Pharmacological Activities

The biological activities of this compound are largely attributed to its structural features. Pyrazole derivatives have been recognized for their therapeutic potential across various medical fields. Below are key pharmacological activities associated with this compound:

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For example, compounds derived from the pyrazole scaffold have shown promising inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, making them potential candidates for treating inflammatory diseases .

2. Antimicrobial Properties

This compound has been investigated for its antimicrobial efficacy against various bacterial strains. Studies have reported that modifications in the pyrazole structure can enhance antibacterial activity, particularly against pathogens like E. coli and Staphylococcus aureus .

3. Anticancer Activity

The compound's ability to modulate biological pathways makes it a candidate for anticancer research. Pyrazole derivatives have been evaluated for their cytotoxic effects on cancer cell lines, often showing promising results in inhibiting cell proliferation and inducing apoptosis .

The mechanism of action for this compound is multifaceted:

- Bioreduction of Nitro Group : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules.

- Hydrogen Bonding : The pyrazole ring can form hydrogen bonds with enzymes or receptors, modulating their activity.

- Ester Hydrolysis : The ester group may hydrolyze to release active carboxylic acid forms, which can further engage with biological targets.

Comparative Analysis

To better understand the uniqueness of this compound, a comparative analysis with similar compounds is beneficial:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Methyl 2-(3-nitro-1H-pyrazol-1-yl)propanoate | Lacks methyl group at the 5-position | Limited compared to target compound |

| Methyl 2-(5-methyl-1H-pyrazol-1-yl)propanoate | Lacks nitro group at the 3-position | Reduced reactivity |

| Ethyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate | Ethyl ester instead of methyl ester | Similar activity but different potency |

Case Studies and Research Findings

Numerous studies have highlighted the biological activities of pyrazole derivatives, including:

- Anti-inflammatory Studies : One study demonstrated that specific pyrazole derivatives significantly inhibited TNF-α and IL-6 production in vitro, suggesting their potential in treating inflammatory diseases .

- Antimicrobial Evaluations : Research showed that certain modifications in the pyrazole structure led to enhanced antibacterial activity against resistant strains of bacteria, indicating a promising avenue for drug development .

- Cytotoxicity Assessments : A series of compounds were tested against various cancer cell lines, revealing that some derivatives exhibited IC50 values lower than those of standard chemotherapeutics, highlighting their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate, and how do reaction conditions influence yields?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 5-methyl-3-nitro-1H-pyrazole with methyl acrylate in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours . Yield optimization requires strict control of stoichiometry, solvent purity, and inert atmosphere to minimize side reactions (e.g., ester hydrolysis). Monitoring via thin-layer chromatography (TLC) or HPLC is recommended to track reaction progress.

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm the ester group (δ ~3.7 ppm for methoxy protons) and pyrazole ring protons (δ 6.5–8.5 ppm for aromatic protons). Nitro groups are inferred by absence of protons at the 3-position .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 242.0782 for CHNO) .

- Elemental Analysis : Validates empirical formula compliance (<±0.3% deviation).

Q. How do the nitro and ester functional groups influence the compound’s reactivity in downstream reactions?

- Methodological Answer : The nitro group is electron-withdrawing, activating the pyrazole ring for electrophilic substitution (e.g., halogenation) at the 4-position. The ester group enables hydrolysis to carboxylic acids under acidic/basic conditions or transesterification with alcohols (e.g., ethanol with HSO catalyst). Reactivity studies should include kinetic assays under varied pH and temperature to map degradation pathways .

Advanced Research Questions

Q. What computational strategies can predict the compound’s interactions with biological targets (e.g., enzymes)?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model binding affinities to active sites (e.g., cyclooxygenase-2 for anti-inflammatory studies). Pyrazole and nitro groups often form hydrogen bonds with catalytic residues .

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions, guiding derivatization strategies .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in explicit solvent models (e.g., TIP3P water) .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Contradictions often arise from impurities, assay conditions, or structural analogs. Mitigation strategies include:

- Purity Validation : Re-test batches with ≥98% purity (HPLC-UV).

- Standardized Assays : Use established protocols (e.g., NIH COX-2 inhibition assay) with positive controls (e.g., celecoxib).

- SAR Studies : Compare activity with analogs (e.g., ethyl ester vs. methyl ester derivatives) to isolate functional group contributions .

Q. What experimental designs are recommended for studying the compound’s environmental stability and degradation products?

- Methodological Answer :

- Photolysis Studies : Expose to UV light (λ = 254–365 nm) in aqueous/organic solvents; analyze degradation via LC-MS/MS.

- Hydrolytic Stability : Incubate at pH 3, 7, and 9 (37°C, 1–30 days); quantify parent compound and hydrolysis products (e.g., carboxylic acid derivative) .

- Microbial Degradation : Use soil slurry models with LC-HRMS to identify metabolites (e.g., nitro-reduction products).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.